

synthesis of 7-Chloro-2-mercaptopbenzoxazole from 2-amino-6-chlorophenol

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Compound of Interest

Compound Name: 7-Chloro-2-mercaptopbenzoxazole

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Synthesis of 7-Chloro-2-mercaptopbenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **7-Chloro-2-mercaptopbenzoxazole** from 2-amino-6-chlorophenol. This document provides a comprehensive overview of the chemical reaction, detailed experimental protocols, and key characterization data to support researchers and professionals in the fields of medicinal chemistry and drug development.

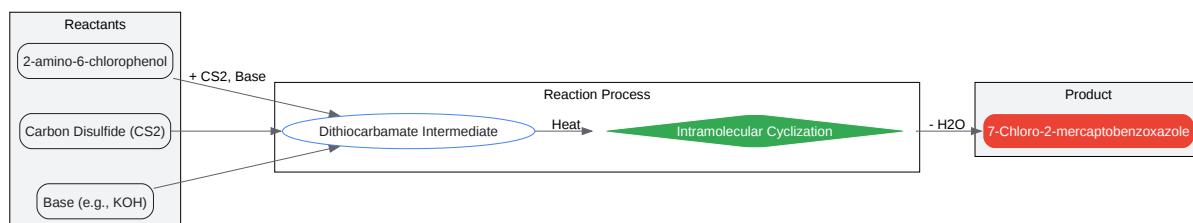
Introduction

7-Chloro-2-mercaptopbenzoxazole is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzoxazole scaffold in a wide range of biologically active molecules. Benzoxazole derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of this specific chloro-substituted mercaptobenzoxazole provides a key intermediate for the development of novel therapeutic agents. This guide outlines a common and effective method for its preparation starting from 2-amino-6-chlorophenol.

Reaction Scheme and Mechanism

The synthesis of **7-Chloro-2-mercaptopbenzoxazole** from 2-amino-6-chlorophenol is typically achieved through a one-pot reaction involving cyclization with carbon disulfide in the presence

of a base. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the final benzoxazole ring system.



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Caption: Reaction pathway for the synthesis of **7-Chloro-2-mercaptopbenzoxazole**.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **7-Chloro-2-mercaptopbenzoxazole** based on established procedures for the synthesis of 2-mercaptopbenzoxazoles.^{[1][2]}

Materials:

- 2-amino-6-chlorophenol
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
- Ethanol (95%)

- Activated charcoal
- Glacial acetic acid (5%)
- Distilled water

Equipment:

- 250 mL round-bottom flask (RBF)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Beakers
- Graduated cylinders
- pH paper

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine 2-amino-6-chlorophenol (0.1 mole), potassium hydroxide (0.1 mole), and 15 mL of water.
- To this mixture, add 100 mL of 95% ethanol and carbon disulfide (0.1 mole).
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 to 4 hours with continuous stirring.
- **Decolorization:** After the reflux period, cautiously add a small amount of activated charcoal to the hot reaction mixture and continue to reflux for an additional 10 minutes.
- **Filtration:** Filter the hot mixture through a fluted filter paper to remove the charcoal.

- Precipitation: Heat the filtrate to 70-80°C and add 100 mL of warm water. Vigorously stir the solution and add 5% glacial acetic acid dropwise until the solution is acidic (test with pH paper). A precipitate of **7-Chloro-2-mercaptopbenzoxazole** will form.
- Crystallization and Isolation: Cool the mixture in an ice bath for at least 3 hours to ensure complete crystallization.
- Collect the crystalline product by vacuum filtration using a Buchner funnel.
- Washing and Drying: Wash the collected crystals with cold distilled water and then dry them thoroughly. The product can be further purified by recrystallization from ethanol.

Data Presentation

This section summarizes the key quantitative data for the starting material and the final product.

Table 1: Properties of 2-amino-6-chlorophenol

Property	Value
Molecular Formula	C ₆ H ₆ CINO[3]
Molecular Weight	143.57 g/mol [3]
Appearance	Grey solid[4]
Melting Point	80-81°C[4]
Boiling Point	247°C[4]
Density	1.406 g/cm ³ [4]

Table 2: Properties of **7-Chloro-2-mercaptopbenzoxazole**

Property	Value
Molecular Formula	C ₇ H ₄ CINOS ^[5] ^[6]
Molecular Weight	185.63 g/mol ^[5] ^[6]
CAS Number	51793-93-2 ^[5] ^[6]
IUPAC Name	7-chloro-3H-1,3-benzoxazole-2-thione ^[5]
Appearance	Crystalline solid
Purity	>95% (typical after recrystallization)
Yield	70-85% (typical)

Safety and Handling

- 2-amino-6-chlorophenol: Handle with care, as it may be harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Carbon disulfide: Highly flammable and toxic.^[7] It has a low flash point and should be handled with extreme caution in a fume hood, away from ignition sources.^[7] It is also a neurotoxin.^[7]
- Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
- Glacial acetic acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Characterization

The structure and purity of the synthesized **7-Chloro-2-mercaptobenzoxazole** can be confirmed using various analytical techniques:

- Melting Point: Determination of the melting point and comparison with the literature value.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=S, and C-O-C stretches.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This technical guide provides a comprehensive and practical procedure for the synthesis of **7-Chloro-2-mercaptopbenzoxazole** from 2-amino-6-chlorophenol. The detailed experimental protocol, coupled with the tabulated data and safety information, serves as a valuable resource for researchers and professionals engaged in the synthesis of novel benzoxazole derivatives for potential applications in drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

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